![molecular formula C16H11Cl B3079512 6-Chloro-1-phenylnaphthalene CAS No. 1071042-32-4](/img/structure/B3079512.png)
6-Chloro-1-phenylnaphthalene
Overview
Description
6-Chloro-1-phenylnaphthalene is an organic compound with the molecular formula C16H11Cl . It has received significant attention in scientific research and industry due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 6-Chloro-1-phenylnaphthalene consists of a naphthalene ring attached to a phenyl group with a chlorine atom substituted at the 6th position . The exact 3D structure would require more specific analysis tools.Scientific Research Applications
Photoinitiators in 3D Printing and Photopolymerization
6-Chloro-1-phenylnaphthalene: has been investigated as a photoinitiator for 3D printing and photopolymerization processes. Researchers have found that its unique electronic structure allows it to efficiently absorb light and initiate polymerization reactions. By incorporating this compound into photopolymerizable materials, such as resins or inks, scientists aim to enhance the precision and speed of 3D printing techniques .
Designing Novel Push–Pull Dyes
The compound’s push–pull electronic configuration makes it an attractive candidate for designing novel dyes. Researchers have explored its use as a chromophore in dye molecules, which can be applied in various fields, including organic electronics, sensors, and imaging. The absorption and emission properties of these dyes can be fine-tuned by modifying the phenyl and chloro substituents .
Ionic Complementary Peptide Applications
While not directly related to the compound itself, a study investigated the application of ionic complementary peptides. Specifically, the half-sequence ionic complementary peptide P9 (AC-Pro-6-Chloro-1-phenylnaphthalene) was studied as a potential drug carrier. Understanding the interactions between this peptide and other molecules could lead to innovative drug delivery systems .
properties
IUPAC Name |
6-chloro-1-phenylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl/c17-14-9-10-16-13(11-14)7-4-8-15(16)12-5-2-1-3-6-12/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZZASINWAVKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704798 | |
Record name | 6-Chloro-1-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-phenylnaphthalene | |
CAS RN |
1071042-32-4 | |
Record name | 6-Chloro-1-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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